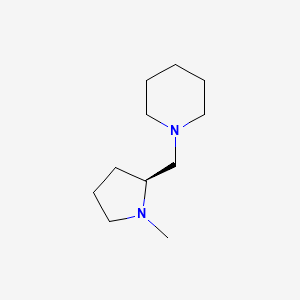

(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine

Übersicht

Beschreibung

“(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine” is a naturally occurring compound that belongs to the family of psychoactive substances. It is a derivative of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of derivatives related to “(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine” often starts from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration . This process highlights the versatility of the pyrrolidine ring and its derivatives in the field of medicinal chemistry .

Molecular Structure Analysis

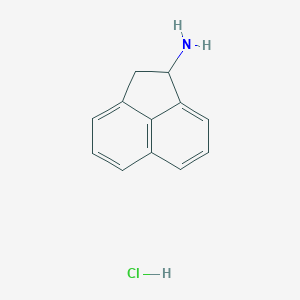

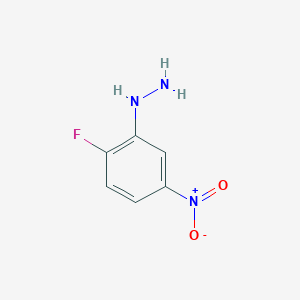

The molecular formula of “(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine” is C11H22N2. The structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Chemical Reactions Analysis

The pyrrolidine ring in “(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine” can undergo various chemical reactions. For instance, it can be functionalized or constructed from different cyclic or acyclic precursors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Physical And Chemical Properties Analysis

“(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine” is a liquid at 20 degrees Celsius . It has a specific rotation of -54.0 to -46.0 degrees (C=5, MeOH), a boiling point of 82 °C/22 mmHg, and a flash point of 63 °C . Its specific gravity is 0.97 at 20/20 .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structure

- The chemical synthesis of compounds related to (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine involves lithium aluminium hydride reduction of 1-methyl-pyrrolidin-2-one and -piperidin-2-one. This process yields compounds with different stereoisoeric forms, contributing to the understanding of chemical structures and reactions in organic chemistry (Swan & Wilcock, 1974).

Antimicrobial Activity

- Research has explored the potential of arylazoenamines, derived from compounds like 1-methyl-3-piperidone and 2-formyl-1-methylpyrrolidine, for antifungal activity. These compounds show moderate activity against several Candida species and other yeast-like fungi, highlighting their significance in developing new antimicrobial agents (Canu Boido et al., 1993).

Anticonvulsant Properties

- A study on pyrrolidine-2,5-dione derivatives, related to (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, shows promising results as potential anticonvulsant agents. These compounds demonstrate protective effects in acute models of seizures in mice, suggesting their potential application in epilepsy treatment (Rybka et al., 2017).

Neurological Research

- (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine-related compounds have been studied for their neurological effects. A novel 4-substituted piperidine, similar in structure, caused Parkinson-like deficits in primates, indicating the significance of these compounds in neurological research and potential implications in neurodegenerative diseases (Wilkening et al., 1986).

Material Science and Corrosion Inhibition

- Piperidine derivatives are investigated for their adsorption and corrosion inhibition properties on iron, demonstrating their potential application in material science and engineering. These studies help in understanding the interaction between organic inhibitors and metal surfaces, contributing to the development of more efficient corrosion prevention methods (Kaya et al., 2016).

Safety and Hazards

“(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine” is a combustible liquid . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to handle this compound with protective gloves, eye protection, and face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Zukünftige Richtungen

The pyrrolidine ring and its derivatives, including “(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine”, have shown great potential in drug discovery . Future research may focus on exploring new synthetic strategies and investigating the influence of steric factors on biological activity . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Eigenschaften

IUPAC Name |

1-[[(2S)-1-methylpyrrolidin-2-yl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-12-7-5-6-11(12)10-13-8-3-2-4-9-13/h11H,2-10H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVPSRADUBPOKJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456139 | |

| Record name | 1-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine | |

CAS RN |

84466-85-3 | |

| Record name | 1-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-1-Methyl-2-(1-piperidinomethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)

![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)

![Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B1338372.png)